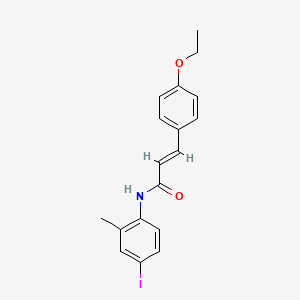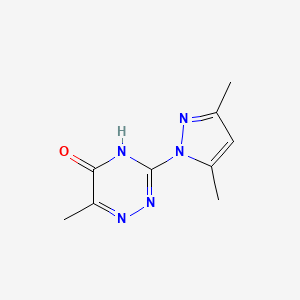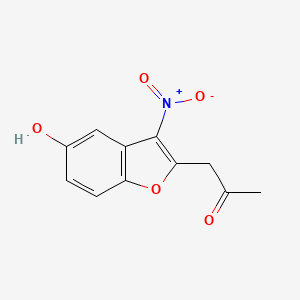![molecular formula C21H23ClN2O2 B6044552 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide](/img/structure/B6044552.png)
1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide, also known as CPP or CPP-ACP, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in dental and medical fields. CPP-ACP is a complex of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP) that is known for its ability to stabilize and enhance the bioavailability of calcium and phosphate ions in the oral environment.
Mécanisme D'action
The mechanism of action of 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP is not yet fully understood, but it is believed to involve the stabilization and enhancement of calcium and phosphate ions in the oral environment. 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP has been shown to bind to tooth surfaces and enhance the uptake of calcium and phosphate ions, which can help to remineralize and strengthen the enamel.
Biochemical and physiological effects:
1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP has been shown to have a number of biochemical and physiological effects, including enhanced remineralization of enamel, inhibition of bacterial growth, and improved wound healing. 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP in lab experiments is its ability to stabilize and enhance the bioavailability of calcium and phosphate ions. This can help to improve the accuracy and reproducibility of experimental results. However, one limitation of using 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP is that it can be difficult to synthesize and purify, which can be time-consuming and expensive.
Orientations Futures
There are a number of potential future directions for research on 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP. One area of interest is the development of new methods for synthesizing and purifying 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP, which could help to improve its availability and reduce its cost. Another area of interest is the investigation of the potential therapeutic applications of 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP in medical fields, such as drug delivery, wound healing, and bone regeneration. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP and its effects on oral and systemic health.
Méthodes De Synthèse
1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP can be synthesized using a variety of methods, including solid-phase peptide synthesis and chemical conjugation. One commonly used method involves the reaction of 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide and ACP in the presence of a cross-linking agent, such as glutaraldehyde. The resulting 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP complex can then be purified and characterized using various analytical techniques, such as high-performance liquid chromatography and mass spectrometry.
Applications De Recherche Scientifique
1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP has been extensively studied for its potential applications in dental and medical fields. In dentistry, 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP has been shown to have a positive effect on enamel remineralization and prevention of dental caries. In medical fields, 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP has been investigated for its potential use in drug delivery, wound healing, and bone regeneration.
Propriétés
IUPAC Name |
1-[3-(3-chlorophenyl)-3-phenylpropanoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c22-18-8-4-7-17(13-18)19(15-5-2-1-3-6-15)14-20(25)24-11-9-16(10-12-24)21(23)26/h1-8,13,16,19H,9-12,14H2,(H2,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDMWKZADVHFGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC(C2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6044471.png)

![N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6044476.png)
![N-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6044491.png)
![N-ethyl-2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6044505.png)




![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide](/img/structure/B6044563.png)



![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanol](/img/structure/B6044587.png)